1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol
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Overview
Description
1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a methoxyethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-methoxyethylamine with thiocyanate followed by cyclization with sodium azide. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiolate anions.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiol group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.
1-(2-Methoxyethyl)-3,3-dialkyl-3,4-dihydroisoquinolines: Compounds with similar functional groups but different core structures.
Uniqueness: 1-(2-Methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol is unique due to the combination of the methoxyethyl group and the thiol group on the tetrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c1-9-3-2-8-4(10)5-6-7-8/h2-3H2,1H3,(H,5,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJORFYUGRBTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=S)N=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99660-87-4 |
Source
|
Record name | 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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